ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methyl group at position 4, a pentamethylbenzyloxy group at position 7, and an ethyl propanoate moiety at position 2. The pentamethylbenzyloxy substituent introduces significant steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological interactions.
Properties
Molecular Formula |
C27H32O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]propanoate |
InChI |
InChI=1S/C27H32O5/c1-8-30-26(28)12-11-23-20(7)22-10-9-21(13-25(22)32-27(23)29)31-14-24-18(5)16(3)15(2)17(4)19(24)6/h9-10,13H,8,11-12,14H2,1-7H3 |
InChI Key |
NACJNDHSZFUHBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C(=C(C(=C3C)C)C)C)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen core: The chromen core is synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the pentamethylbenzyl group: The pentamethylbenzyl group is introduced via an etherification reaction using pentamethylbenzyl chloride and a base such as potassium carbonate.
Esterification: The final step involves the esterification of the chromen derivative with ethyl 3-bromopropanoate in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Affecting gene expression: Altering the expression of genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Key Observations:
Substituent Effects on Lipophilicity :
- The pentamethylbenzyloxy group in the target compound confers higher lipophilicity compared to benzyloxy () or cyclohexyloxy () substituents. This property may enhance membrane permeability but reduce aqueous solubility .
- The trifluoromethylbenzyloxy group () combines lipophilicity with metabolic resistance due to the strength of C-F bonds, a feature absent in the target compound .
The pentamethylbenzyloxy group’s steric bulk may hinder enzymatic degradation or molecular packing in crystallographic structures, as seen in SHELX-refined analogs () .
Biological Implications :
- While biological data for the target compound is absent, ’s 2-oxocyclohexyloxy derivative demonstrates how bulky substituents can improve solubility without sacrificing stability, a balance critical for drug design .
- The allyloxy group in ’s compound may facilitate interactions with hydrophobic protein pockets via its planar, unsaturated chain .
Biological Activity
Ethyl 3-{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a complex organic compound classified as a chromenone derivative. Its molecular formula is C28H34O5, and it possesses a significant molecular weight due to its intricate structural framework, which includes various functional groups such as esters and ketones. The compound features a chromenone core characterized by a ketone group at the 2-position and an ester group at the 3-position, along with a pentamethylbenzyl ether substituent at the 7-position, contributing to its unique chemical properties and potential biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the carbonyl group (C=O) and ester functionality allows for diverse interactions within biological systems, including enzyme inhibition, receptor binding, and modulation of signaling pathways.
Pharmacological Properties
Research indicates that compounds related to this chromenone derivative exhibit several pharmacological properties, including:
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory conditions.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial and antifungal properties.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Notable Biological Activity |
|---|---|---|---|
| Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate | C15H16O5 | Hydroxyl group enhances solubility | Antioxidant properties |
| Ethyl 4-(dimethylamino)-benzoate | C11H15NO2 | Amine group influences activity | Analgesic effects |
| Ethyl 7-methoxy-coumarin | C11H10O3 | Methoxy group increases lipophilicity | Anticancer activity |
Case Studies
- Antioxidant Studies : A study evaluating the antioxidant capacity of various chromenone derivatives found that this compound exhibited significant free radical scavenging activity compared to simpler derivatives.
- Anti-inflammatory Research : In vitro assays demonstrated that this compound effectively reduced the production of nitric oxide in macrophages stimulated by lipopolysaccharides, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing : Laboratory tests revealed that this compound showed promising activity against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
